molecular formula C12H16N2 B2360352 1-(1H-indol-3-yl)-N-methylpropan-2-amine CAS No. 299-24-1

1-(1H-indol-3-yl)-N-methylpropan-2-amine

Numéro de catalogue: B2360352
Numéro CAS: 299-24-1
Poids moléculaire: 188.274
Clé InChI: HUWIYJREHSBOEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(1H-Indol-3-yl)-N-methylpropan-2-amine is an indole-based compound of significant interest in medicinal chemistry and pharmacology research. The indole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities and its presence in numerous natural products and approved pharmaceuticals . Indole derivatives are extensively investigated for their wide range of potential therapeutic applications, including as anti-inflammatory, anticancer, antiviral, and antimicrobial agents . The structural motif of this compound suggests it may share mechanistic pathways with other biologically active tryptamine and indole-based molecules. Research on related compounds indicates potential interactions with various cellular targets, such as serotonin receptors, which are implicated in neurological functions . Furthermore, indole derivatives have demonstrated compelling anti-proliferative activities in vitro, with mechanisms of action that can include the inhibition of tubulin polymerization—a key target in anticancer drug development—and the induction of apoptosis in cancer cell lines . This makes such compounds valuable chemical tools for probing cell division and death pathways. As a research chemical, 1-(1H-Indol-3-yl)-N-methylpropan-2-amine offers scientists a versatile building block for synthesizing novel analogs or a probe for studying structure-activity relationships (SAR) to link chemical modifications to biological function . Its properties align with the ongoing exploration of indole compounds as potential lead structures for the development of new therapeutic agents targeting multiple diseases.

Propriétés

IUPAC Name

1-(1H-indol-3-yl)-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(13-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWIYJREHSBOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299-24-1
Record name alpha,N-Dimethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.,N-DIMETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WKV7YXX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

The In Vitro Pharmacological Profile of 1-(1H-indol-3-yl)-N-methylpropan-2-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals and analytical pharmacologists, understanding the nuanced structure-activity relationships (SAR) of substituted tryptamines is critical for predicting off-target toxicities and therapeutic viabilities. This whitepaper systematically deconstructs the in vitro pharmacological profile of 1-(1H-indol-3-yl)-N-methylpropan-2-amine , commonly known as α,N -dimethyltryptamine ( α,N -DMT) or N-methyl- α -methyltryptamine. By examining its interactions with monoamine transporters, serotonergic receptors, and metabolic enzymes, we provide a comprehensive framework for its evaluation in preclinical assays.

Structural Pharmacology & Causal SAR

The molecular architecture of α,N -DMT dictates its polypharmacological behavior. The compound features a foundational indole ring fused to an ethylamine sidechain, modified at two critical junctions:

  • The α -Methyl Substitution: The addition of a methyl group at the alpha carbon (adjacent to the primary amine) introduces significant steric hindrance. This structural modification physically shields the amine from the FAD cofactor within the catalytic site of monoamine oxidase (MAO), drastically reducing its susceptibility to enzymatic degradation and prolonging its biological half-life.

  • The N-Methyl Substitution: The transition from a primary amine ( α -methyltryptamine, or α -MT) to a secondary amine ( α,N -DMT) alters target affinity. This relationship is exactly analogous to the well-documented phenethylamine paradigm observed between amphetamine and methamphetamine[1]. However, in the tryptamine class, N-alkylation generally reduces overall biological activity in brain and heart tissues compared to the unsubstituted α -methyl compound[2].

In Vitro Pharmacodynamics

The in vitro profile of α,N -DMT is characterized by a triad of mechanisms: transporter reversal, receptor modulation, and enzyme inhibition.

  • Monoamine Transporter Efflux: Like its parent compound α -MT, α,N -DMT acts as a triple monoamine releasing agent[2]. It serves as a competitive substrate for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Upon intracellular entry, it collapses the vesicular proton gradient and induces reverse transport of endogenous monoamines into the synaptic cleft.

  • Serotonin Receptor Modulation: The N-methyl group introduces steric bulk that clashes with the highly conserved aspartate residue (D3.32) in the orthosteric binding pocket of 5-HT receptors. Consequently, N-methylation significantly attenuates receptor binding; in vitro studies demonstrate that N-methyltryptamine exhibits a 6.8-fold reduced potency at 5-HT2A receptors compared to unsubstituted tryptamine[2]. Furthermore, N-methylation of α -MT yields a compound with mixed receptor antagonist properties[2].

  • Enzymatic Inhibition: α,N -DMT retains the ability to act as an effective, competitive monoamine oxidase (MAO) inhibitor[1]. By occupying the MAO-A active site, it prevents the oxidative deamination of endogenous neurotransmitters.

MOA cluster_0 Transporter Interaction cluster_1 Receptor Interaction cluster_2 Enzyme Inhibition Compound α,N-DMT SERT SERT / DAT / NET Compound->SERT Substrate HT2A 5-HT2A / 5-HT2C Compound->HT2A Binding MAO MAO-A Enzyme Compound->MAO Inhibitor Efflux Monoamine Efflux SERT->Efflux Reverse Transport Signaling Gq-Coupled Signaling HT2A->Signaling Activation/Antagonism Metabolism Decreased Degradation MAO->Metabolism Blockade

Multimodal in vitro mechanism of action of α,N-DMT across transporters, receptors, and enzymes.

Quantitative Data Summary

To facilitate predictive modeling, the following table summarizes the comparative pharmacological shifts induced by the N-methylation of the α -methyltryptamine scaffold.

Pharmacological Target α -Methyltryptamine ( α -MT) Baseline1-(1H-indol-3-yl)-N-methylpropan-2-amine ( α,N -DMT) ProfileMechanistic Impact of N-Methylation
5-HT2A Receptor High affinity agonist~6.8-fold reduced potency [2]Steric clash in the orthosteric binding pocket reduces Gq-coupled activation; introduces mixed antagonist properties[2].
Monoamine Transporters Potent triple monoamine releaser[2]Retained substrate/releaser activity Increased lipophilicity alters transport kinetics but maintains potent efflux capability.
Monoamine Oxidase (MAO) Competitive inhibitor[1]Effective MAO inhibitor [1]Secondary amine maintains the protective steric shielding of the α -carbon against FAD oxidation.
Systemic Activity High (Brain and Heart)Reduced overall activity [2]Attenuated receptor-mediated toxicity and psychoactivity compared to the primary amine[2].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust in vitro data relies on self-validating assay designs. Below are the optimized protocols for evaluating α,N -DMT, engineered to prove causality rather than mere correlation.

Protocol 1: In Vitro Monoamine Release Assay (Transporter Efflux)

To isolate transporter-specific effects without the confounding cross-talk of whole-brain synaptosomes, this assay utilizes HEK293 cells stably expressing human SERT, DAT, or NET.

  • Cell Culture & Seeding: Culture transfected HEK293 cells in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in 24-well plates and incubate for 24 hours.

  • Isotope Pre-loading: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Incubate cells with 20 nM [3H] -Serotonin (for SERT), [3H] -Dopamine (for DAT), or [3H] -Norepinephrine (for NET) for 30 minutes at 37°C to allow endogenous uptake.

  • Baseline Wash: Wash the cells rapidly three times with ice-cold KRH buffer to remove all extracellular, non-transported radioligand. Causality Note: This ensures any subsequent radioactivity detected in the supernatant is strictly due to drug-induced efflux.

  • Drug Exposure & Validation Control:

    • Test Wells: Add α,N -DMT in a concentration gradient (1 nM to 100 μ M).

    • Validation Wells: Co-incubate α,N -DMT with a selective reuptake inhibitor (e.g., 1 μ M Fluoxetine for SERT). Causality Note: If α,N -DMT is a true substrate-releaser, fluoxetine will block its entry into the cell, thereby neutralizing the efflux. If efflux still occurs, the drug is acting via non-specific membrane disruption.

  • Quantification: After a 30-minute incubation, collect the supernatant. Lyse the remaining cells with 1% SDS to determine intracellular retention. Measure radioactivity using a liquid scintillation counter. Calculate EC50​ values using non-linear regression.

Workflow Step1 1. HEK293 Cell Culture (Expressing SERT/DAT/NET) Step2 2. Pre-loading Phase Incubate with [3H]-Monoamines Step1->Step2 Step3 3. Drug Exposure Wash & Add α,N-DMT Step2->Step3 Step4 4. Validation Control Co-incubate with Reuptake Inhibitor Step3->Step4 Step5 5. Quantification Supernatant Scintillation Counting Step4->Step5

Self-validating in vitro workflow for quantifying monoamine efflux and confirming substrate mechanism.

Protocol 2: Radioligand Competition Binding Assay (5-HT2A)

To accurately quantify the reduced affinity caused by the N-methyl substitution, a competitive binding assay is required.

  • Membrane Preparation: Homogenize CHO-K1 cells expressing human 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Radioligand Saturation (Validation Step): Prior to competition, determine the Kd​ of the radioligand ( [3H] Ketanserin) to ensure the competition assay operates within the linear range of the binding isotherm.

  • Competition Binding: Incubate 50 μ g of membrane protein with 1 nM [3H] Ketanserin and varying concentrations of α,N -DMT (0.1 nM to 100 μ M) for 60 minutes at 37°C.

  • Non-Specific Binding (NSB): Define NSB using 10 μ M MDL 100,907 (Volinanserin) to ensure a robust signal-to-noise ratio.

  • Filtration & Analysis: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific filter binding). Wash three times with ice-cold buffer, extract into scintillation fluid, and calculate the Ki​ using the Cheng-Prusoff equation.

References

  • Smolecule.
  • Erowid.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-(1H-indol-3-yl)-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1H-indol-3-yl)-N-methylpropan-2-amine , commonly referred to as α,N-dimethyltryptamine (α,N-DMT) or N-methyl-α-methyltryptamine, is a synthetic derivative within the tryptamine class. Structurally analogous to methamphetamine in the phenethylamine family, α,N-DMT exhibits a unique pharmacological profile characterized by sympathomimetic stimulation, monoamine oxidase (MAO) inhibition, and modulated serotonergic receptor binding.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and analytical chemists with a rigorous, causality-driven framework for understanding the physicochemical properties, synthesis logic, and pharmacodynamics of this specific tryptamine derivative.

Molecular Architecture & Physicochemical Properties

The molecular architecture of α,N-DMT consists of a bicyclic indole core attached to a propyl chain at the 3-position. The presence of an alpha-methyl group (at the C2 position of the propyl chain) introduces a chiral center, while the N-methyl substitution on the terminal amine drastically alters the molecule's lipophilicity and receptor affinity compared to its primary amine precursor, α-methyltryptamine (α-MT).

All critical quantitative data regarding the physicochemical profile of α,N-DMT are summarized in Table 1.

Table 1: Physicochemical and Thermodynamic Properties

ParameterSpecification
IUPAC Nomenclature 1-(1H-indol-3-yl)-N-methylpropan-2-amine
Common Synonyms α,N-dimethyltryptamine (α,N-DMT), N-methyl-α-MT
Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Melting Point (Freebase) 90–91 °C (Crystallized from benzene/petroleum ether)
Melting Point (Picrate Salt) 207–208 °C (Crystallized from Ethanol)
Physical Appearance Tan to white crystalline solid
LogP (Estimated) 2.1 – 2.5 (High lipophilicity, crosses blood-brain barrier)

Synthesis Methodologies & Experimental Protocols

The Causality of Synthesis Design

Direct N-alkylation of primary amines (like α-MT) using methyl iodide is kinetically unfavorable for mono-alkylation. The resulting secondary amine is more nucleophilic than the starting material, inevitably leading to a statistical mixture of secondary, tertiary, and quaternary ammonium salts. To achieve high-fidelity mono-methylation, a self-validating formylation-reduction sequence is the gold standard .

By first generating an N-formyl intermediate, we temporarily deactivate the nitrogen, preventing over-alkylation. Subsequent reduction with Lithium Aluminum Hydride (LiAlH4) cleanly yields the target secondary amine.

SynthesisWorkflow A α-Methyltryptamine (α-MT) Starting Material B Acetic-Formic Anhydride (Formylation) A->B Room Temp, 18h C N-Formyl-α-methyltryptamine Intermediate B->C Vacuum Evaporation D LiAlH4 in Anhydrous THF (Reduction) C->D Reflux under N2 E 1-(1H-indol-3-yl)-N-methylpropan-2-amine Target Compound D->E Fieser Workup & Crystallization

Fig 1: Two-step synthesis workflow of α,N-DMT via N-formylation and subsequent LiAlH4 reduction.

Step-by-Step Protocol: Synthesis of α,N-DMT
  • In Situ Mixed Anhydride Generation: Combine 3.1 g of glacial acetic acid (HOAc) and 2.4 g of formic acid (HCO2H) with 5.5 g of acetic anhydride. This generates the highly reactive acetic-formic anhydride.

  • N-Formylation: Dissolve 4.4 g of α-methyltryptamine (α-MT) into the mixed anhydride solution. Stir at room temperature for 18 hours. The formyl group selectively targets the primary amine.

  • Intermediate Isolation: Remove all volatiles under high vacuum at a temperature not exceeding 40 °C. The resulting syrup is the N-formyl-α-methyltryptamine intermediate.

  • Reduction: Dissolve the intermediate in anhydrous Tetrahydrofuran (THF). Under a nitrogen atmosphere, add the solution dropwise to a suspension of Lithium Aluminum Hydride (LiAlH4) in THF. Reflux for 16 hours. Mechanism: LiAlH4 reduces the amide carbonyl to a methylene group, yielding the N-methyl moiety.

  • Fieser Workup (Critical Step): To quench the excess LiAlH4 without forming unfilterable gelatinous emulsions, apply the Fieser method. For every n grams of LiAlH4 used, sequentially add n mL of H2O, n mL of 15% aqueous NaOH, and 3n mL of H2O. This forces the aluminum salts to precipitate as a granular white solid.

  • Purification: Filter the granular salts, strip the THF filtrate under vacuum, and crystallize the residue from a benzene/petroleum ether matrix to yield the pure α,N-DMT freebase (mp 90–91 °C).

Pharmacodynamics & Structure-Activity Relationship (SAR)

The pharmacological behavior of α,N-DMT is dictated by two critical structural modifications: the alpha-methyl group and the N-methyl group .

  • Steric Hindrance at the Alpha Carbon: The alpha-methyl group physically blocks the active site of Monoamine Oxidase (MAO), the primary enzyme responsible for the oxidative deamination of tryptamines. This grants the molecule oral bioavailability and a prolonged systemic half-life.

  • N-Methylation Effects: While N,N-dimethylation of unsubstituted tryptamine increases 5-HT2A receptor affinity (yielding the highly psychedelic DMT), N-alkylation of alpha-methylated tryptamines paradoxically reduces 5-HT2A binding affinity. Consequently, α,N-DMT exhibits diminished psychedelic properties but retains potent sympathomimetic and stimulant effects, acting heavily on monoamine reuptake inhibition.

Pharmacodynamics Ligand α,N-DMT Molecule MAO Monoamine Oxidase (Steric Hindrance) Ligand->MAO Competitive Binding Receptor 5-HT2A Receptor (Partial Agonism) Ligand->Receptor Direct Binding Effect1 Inhibited Monoamine Degradation MAO->Effect1 Enzymatic Blockade Effect2 Altered Serotonergic Signaling Receptor->Effect2 Receptor Activation Outcome Sympathomimetic & Stimulant Effects Effect1->Outcome Synaptic Accumulation Effect2->Outcome Neuromodulation

Fig 2: Dual-action pharmacodynamic pathway of α,N-DMT mediating sympathomimetic effects.

Table 2: Pharmacological Profile Summary

Target / MechanismInteraction TypeFunctional Outcome
Monoamine Oxidase (MAO) Competitive InhibitorPrevents endogenous serotonin/dopamine degradation
5-HT2A Receptor Partial AgonistModulated downstream serotonergic signaling
Serotonin Transporter (SERT) Reuptake InhibitorAccumulation of synaptic monoamines

Analytical Characterization Standards

To validate the synthesized α,N-DMT, analytical laboratories should employ Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the N-methyl group will be distinctly visible in 1 H-NMR as a 3-proton singlet around δ 2.4 ppm (depending on the solvent), while the alpha-methyl group will appear as a 3-proton doublet near δ 1.1 ppm. The molecular ion peak in mass spectrometry will confirm the exact mass of 188.13 Da .

References

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation (Entry #8: α,N-DMT). Transform Press. Erowid Online Books. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for RO-3-1914 / Tryptamine Derivatives. URL: [Link]

An In-Depth Technical Guide to the Monoamine Oxidase (MAO) Inhibition Potential of 1-(1H-indol-3-yl)-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potential of 1-(1H-indol-3-yl)-N-methylpropan-2-amine as a monoamine oxidase (MAO) inhibitor. It delves into the scientific rationale for investigating this compound, detailed methodologies for its evaluation, and the interpretation of potential findings. This document is intended to serve as a foundational resource for researchers in neuroscience, medicinal chemistry, and pharmacology.

Executive Summary: The Rationale for Investigating Novel Indole-Based MAO Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes responsible for the degradation of key neurotransmitters, including serotonin, dopamine, and norepinephrine.[1][2][3] Their dysregulation is implicated in a range of neurological and psychiatric conditions, such as depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][3] Consequently, MAO inhibitors have been a cornerstone of pharmacotherapy for these disorders for decades.[1][3]

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[4] Notably, various indole derivatives have demonstrated significant potential as MAO inhibitors, with some exhibiting high potency and selectivity for either the MAO-A or MAO-B isoform.[5][6][7][8] The compound 1-(1H-indol-3-yl)-N-methylpropan-2-amine, a tryptamine derivative, presents a compelling candidate for investigation based on established structure-activity relationships within this chemical class.[9][10][11] This guide outlines the scientific basis for this hypothesis and provides the detailed experimental framework required to rigorously assess its MAO inhibition profile.

Scientific Background: MAO Enzymes and the Indole Pharmacophore

Monoamine Oxidase: Isoforms, Function, and Therapeutic Relevance

MAO exists in two isoforms, MAO-A and MAO-B, which are encoded by separate genes and exhibit distinct tissue distribution and substrate specificities.[2]

  • MAO-A: Primarily metabolizes serotonin and norepinephrine and is a key target for antidepressant and anxiolytic drugs.[2][3]

  • MAO-B: Predominantly metabolizes phenylethylamine and is a major catalyst for dopamine degradation in the brain.[12] Selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease to preserve dopamine levels.[2][12]

The catalytic mechanism of MAO involves the oxidative deamination of monoamines, which produces the corresponding aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[13] The generation of H₂O₂ can contribute to oxidative stress, a factor implicated in neurodegenerative processes.[14]

The Tryptamine Scaffold of 1-(1H-indol-3-yl)-N-methylpropan-2-amine

The structure of 1-(1H-indol-3-yl)-N-methylpropan-2-amine is characterized by an indole ring connected to an N-methylated aminopropane chain. This tryptamine backbone is structurally related to endogenous neurotransmitters like serotonin and dopamine, suggesting a potential for interaction with their metabolic enzymes.[10][11] The specific substitutions on the amine and the propane linker are critical determinants of its potential affinity and selectivity for the MAO isoforms.

Experimental Evaluation of MAO Inhibition

A systematic in vitro evaluation is essential to determine the MAO inhibitory potential of 1-(1H-indol-3-yl)-N-methylpropan-2-amine. This involves a tiered approach, from initial screening to detailed kinetic analysis.

High-Throughput Screening for MAO-A and MAO-B Inhibition

The initial assessment involves screening the compound against both MAO-A and MAO-B to determine its inhibitory activity and selectivity. A common and robust method is the fluorometric assay, which measures the production of hydrogen peroxide.[13][15][16]

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of 1-(1H-indol-3-yl)-N-methylpropan-2-amine in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a reaction mixture containing a suitable MAO substrate (e.g., p-tyramine for both isoforms, or kynuramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).[16][17]

  • Assay Procedure (96-well plate format):

    • Add serial dilutions of the test compound to the wells of a black, flat-bottom 96-well plate.[15]

    • Include wells for positive controls (known inhibitors like clorgyline for MAO-A and selegiline for MAO-B) and negative controls (enzyme only).[2]

    • Add the MAO-A or MAO-B enzyme solution to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.[13]

    • Initiate the enzymatic reaction by adding the reaction mixture to all wells.[13]

    • Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).[13][15]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme-only control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

Table 1: Hypothetical IC₅₀ Data for 1-(1H-indol-3-yl)-N-methylpropan-2-amine

EnzymeTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
MAO-A5.2Clorgyline: 0.01
MAO-B0.8Selegiline: 0.05
Determination of Inhibition Kinetics

Understanding the mechanism of inhibition (e.g., reversible vs. irreversible, competitive, non-competitive, or mixed) is crucial for drug development.[1][] This can be elucidated through kinetic studies by varying both substrate and inhibitor concentrations.

Experimental Workflow for MAO Inhibition Kinetic Analysis

G cluster_0 Kinetic Assay Setup cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare serial dilutions of inhibitor C Set up reaction wells with fixed enzyme concentration A->C B Prepare varying concentrations of substrate B->C D Measure initial reaction velocities (V₀) for each substrate/inhibitor combination C->D Initiate reaction E Generate Lineweaver-Burk plot (1/V₀ vs. 1/[S]) D->E F Analyze plot to determine inhibition type (competitive, non-competitive, mixed) E->F G Calculate Ki (inhibition constant) F->G

Caption: Workflow for determining the kinetics of MAO inhibition.

Experimental Protocol: Kinetic Analysis

  • Assay Setup:

    • Based on the IC₅₀ values, select a range of inhibitor concentrations around the IC₅₀.

    • Choose a range of substrate concentrations around the Michaelis-Menten constant (Km) for the specific substrate and MAO isoform.[19][20]

    • For each inhibitor concentration, perform the MAO assay with varying substrate concentrations.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]).[20][21]

    • The pattern of the lines on the Lineweaver-Burk plot will indicate the type of reversible inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Mixed: Lines intersect in the second or third quadrant.[21]

    • The inhibition constant (Ki) can be calculated from these plots, providing a measure of the inhibitor's potency.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The structural features of 1-(1H-indol-3-yl)-N-methylpropan-2-amine provide a basis for hypothesizing its MAO inhibition potential.

  • Indole Ring: The indole nucleus is a common feature in many MAO inhibitors and can engage in hydrophobic interactions within the active site of the enzyme.[5][6]

  • Alkylamine Side Chain: The length and branching of the side chain, as well as the nature of the amine (primary, secondary, or tertiary), significantly influence potency and selectivity.[10][11]

  • N-Methyl Group: The presence of a methyl group on the nitrogen atom may affect the compound's binding affinity and selectivity for MAO-A versus MAO-B.

Mechanism of Action Visualization

G cluster_0 Competitive Inhibition MAO MAO-B Active Site Hydrophobic Pocket FAD Cofactor Inhibitor 1-(1H-indol-3-yl)-N-methylpropan-2-amine Inhibitor->MAO:f0 Binds to active site Substrate Dopamine (Endogenous Substrate) Substrate->MAO:f0 Binding blocked

Caption: Hypothetical competitive inhibition of MAO-B.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for evaluating the MAO inhibition potential of 1-(1H-indol-3-yl)-N-methylpropan-2-amine. Based on the well-established activity of related indole and tryptamine derivatives, there is a strong scientific rationale for investigating this compound. The provided experimental protocols for IC₅₀ determination and kinetic analysis offer a robust framework for characterizing its inhibitory profile.

Should 1-(1H-indol-3-yl)-N-methylpropan-2-amine demonstrate potent and selective MAO inhibition, further studies would be warranted, including in vivo efficacy and safety assessments in relevant animal models of neurological disorders. The insights gained from such investigations could contribute to the development of novel therapeutics for conditions such as Parkinson's disease and depression.

References

  • Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. (2017). ACS Chemical Neuroscience. [Link]

  • Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. (n.d.). PubMed. [Link]

  • Kinetics, mechanism, and inhibition of monoamine oxidase. (2018). PubMed. [Link]

  • Inhibition of monoamine oxidase by indole and benzofuran derivatives. (2010). PubMed. [Link]

  • An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. (2016). PubMed. [Link]

  • Kinetics of Inhibition of Monoamine Oxidase Using Curcumin and Ellagic Acid. (2016). PMC - NIH. [Link]

  • Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. (n.d.). BioAssay Systems. [Link]

  • Kinetics of Inhibition of Monoamine Oxidase Using Cymbopogon martinii (Roxb.) Wats.: A Potential Antidepressant Herbal Ingredient with Antioxidant Activity. (n.d.). PMC. [Link]

  • Kinetics, mechanism, and inhibition of monoamine oxidase. (2018). ResearchGate. [Link]

  • Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. (2002). ResearchGate. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. (2019). PMC. [Link]

  • Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets. (2024). MDPI. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PMC. [Link]

  • Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets. (2024). PubMed. [Link]

  • Endogenous and Phytochemical Acyl-Tryptamine Conjugates: Six Structural Classes of Novel Multi-Target Prodrug Candidates. (2026). ChemRxiv. [Link]

  • The Kinetics of Monoamine Oxidase Inhibition by Three 2-indolylmethylamine Derivatives. (1990). PubMed. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics - KoreaScience. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). RSC Medicinal Chemistry (RSC Publishing). [Link]

  • N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PMC. [Link]

  • Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. (2024). MDPI. [Link]

  • Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN. [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). JOCPR. [Link]

  • An Efficient Synthesis and Reactions of Novel Indol-ylpyridazinone Derivatives with Expected Biological Activity. (2007). MDPI. [Link]

  • Monoamine oxidase inhibitor. (n.d.). Wikipedia. [Link]

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Methodological & Application

A Robust and Validated LC-MS/MS Method for the Quantification of 1-(1H-indol-3-yl)-N-methylpropan-2-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, step-by-step protocol for the development and validation of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(1H-indol-3-yl)-N-methylpropan-2-amine. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the scientific rationale behind experimental choices, ensuring the development of a robust and reliable bioanalytical method compliant with global regulatory standards.

Introduction: The Analytical Challenge

1-(1H-indol-3-yl)-N-methylpropan-2-amine is a tryptamine derivative whose accurate measurement in biological fluids is essential for pharmacokinetic, toxicokinetic, and various research applications. The complexity of biological matrices necessitates an analytical method with high sensitivity and specificity to distinguish the analyte from endogenous components. LC-MS/MS stands as the premier technology for this purpose, offering unparalleled selectivity through mass-based detection and chromatographic separation.[1] This document outlines a systematic approach to developing a method that is not only precise and accurate but also rugged and fit for purpose.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of the target molecule is the critical first step in designing a successful analytical method.

  • Chemical Structure:

    Caption: Structure of 1-(1H-indol-3-yl)-N-methylpropan-2-amine.

  • Physicochemical Properties:

    • Molecular Formula: C₁₂H₁₆N₂

    • Molecular Weight: 188.27 g/mol [2][3][4]

    • pKa: The presence of a secondary amine group makes the molecule basic, with an estimated pKa in the range of 9-10. This dictates that the molecule will be positively charged in an acidic mobile phase, which is ideal for reversed-phase chromatography and positive mode electrospray ionization.

    • LogP: The indole ring imparts lipophilic character, suggesting a moderate octanol-water partition coefficient (LogP). This property guides the selection of the extraction technique and chromatographic stationary phase.

The Bioanalytical Workflow: From Sample to Result

A well-defined workflow is essential for ensuring consistency and high-throughput analysis. The process encompasses sample preparation, instrumental analysis, and data processing.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: High-level workflow for sample quantification.

Detailed Experimental Protocols

Mass Spectrometry (MS/MS) Parameter Optimization

The initial step is to define how the mass spectrometer will detect the analyte. This involves direct infusion of a standard solution to optimize ionization and fragmentation.

Protocol:

  • Solution Preparation: Prepare a 100 ng/mL standard solution of 1-(1H-indol-3-yl)-N-methylpropan-2-amine in 50:50 acetonitrile/water with 0.1% formic acid.

  • Infusion and Ionization: Infuse the solution directly into the mass spectrometer at 5-10 µL/min. Operate the source in positive electrospray ionization (ESI+) mode, as the secondary amine is readily protonated.

  • Precursor Ion Selection: Acquire a full scan (Q1) mass spectrum. The protonated molecule [M+H]⁺ should be observed at m/z 189.3.

  • Fragmentation (Product Ion Scan): Select m/z 189.3 as the precursor ion and perform a product ion scan by ramping the collision energy in the collision cell (Q2). Identify stable and intense fragment ions. For tryptamines, fragmentation commonly occurs on the side chain.

  • MRM Transition Optimization: Select two to three of the most intense product ions to create Multiple Reaction Monitoring (MRM) transitions. One transition is used for quantification (quantifier) and another for confirmation (qualifier). Optimize the collision energy (CE) and declustering potential (DP) for each transition to maximize signal intensity. A deuterated analog (e.g., d3-1-(1H-indol-3-yl)-N-methylpropan-2-amine) should be used as an internal standard (IS) and optimized similarly.

Table 1: Exemplary MRM Transitions

CompoundTransition (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
Analyte (Quantifier) 189.3 → 130.11502275
Analyte (Qualifier) 189.3 → 115.11503575
Internal Standard 192.3 → 133.11502275
Liquid Chromatography (LC) Method Development

The LC method separates the analyte from matrix interferences prior to detection.

Protocol:

  • Column Selection: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) provides excellent retention and peak shape for this type of molecule.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the analyte remains protonated and improves chromatographic peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a strong organic solvent suitable for eluting the analyte.

  • Gradient Elution: A gradient elution provides a robust separation, eluting matrix components early while retaining and focusing the analyte peak.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Gradient Program:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 2.0 min: Ramp from 5% to 95% B

      • 2.0 - 2.5 min: Hold at 95% B

      • 2.5 - 2.6 min: Return to 5% B

      • 2.6 - 3.5 min: Equilibrate at 5% B

Sample Preparation

This step is crucial for removing proteins and phospholipids that can interfere with the analysis and damage the LC-MS system. Protein precipitation is a simple and effective method for this analyte.[5]

Protocol:

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of internal standard working solution (e.g., 100 ng/mL in 50:50 methanol/water).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation: Proving Fitness-for-Purpose

A bioanalytical method must be rigorously validated to ensure its reliability. Validation is performed according to guidelines from regulatory bodies like the FDA and EMA.[6][7][8][9] The ICH M10 guideline provides harmonized international standards.[10][11]

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity Demonstrate that the method can differentiate the analyte and IS from endogenous matrix components.No significant interference at the retention time of the analyte and IS in at least six sources of blank matrix.
Calibration Curve Establish the relationship between concentration and response over the intended analytical range.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the true value and their repeatability.Assessed at LLOQ, LQC, MQC, HQC (n=5). Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration quantifiable with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met.
Matrix Effect Assess the ion suppression or enhancement from co-eluting matrix components.Matrix factor (analyte response in post-spiked matrix / analyte response in neat solution) should be consistent. CV of the IS-normalized matrix factor should be ≤15%.
Recovery Evaluate the efficiency of the extraction process.The extraction recovery of the analyte should be precise and consistent across the concentration range.
Stability Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust LC-MS/MS method for the quantification of 1-(1H-indol-3-yl)-N-methylpropan-2-amine. By carefully optimizing mass spectrometry, chromatography, and sample preparation parameters, a highly selective and sensitive assay can be achieved. Rigorous validation according to established regulatory guidelines[6][7] is the final, critical step to ensure that the method generates reliable, reproducible, and defensible data suitable for regulatory submission and pivotal decision-making in drug development and research.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Unchained Labs. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. PubMed. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. [Link]

  • A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. [Link]

  • (2R)-1-(1H-Indol-3-YL)propan-2-amine. PubChem. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]

  • 1-(1H-indol-3-yl)-2-methylpropan-2-amine. PubChem. [Link]

  • 1-Methyl-1H-indol-2-amine Properties. U.S. Environmental Protection Agency. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]

  • 3-isoindol-2-yl-N-methylpropan-1-amine. Chemical Synthesis Database. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1-(1H-indol-3-yl)-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists resolve severe peak tailing when analyzing 1-(1H-indol-3-yl)-N-methylpropan-2-amine (an N -methyl-alpha-methyltryptamine derivative).

This molecule presents a unique chromatographic challenge due to its highly basic secondary aliphatic amine ( pKa​≈10.5 ) and electron-rich indole ring. Below, you will find a mechanistic breakdown of the problem, a diagnostic workflow, field-validated protocols, and quantitative benchmarks to restore peak symmetry.

Diagnostic Workflow

Workflow Start Analyze Peak Shape As > 1.5 for N-Me-AMT? CheckVol Is tailing mass-dependent? (Inject 1/10th volume) Start->CheckVol MassOverload Mass Overload: Dilute sample matrix CheckVol->MassOverload Yes CheckPH Check Mobile Phase pH Is pH between 4.0 and 8.0? CheckVol->CheckPH No AdjustPH Adjust pH to < 3.0 (Protonate surface silanols) CheckPH->AdjustPH Yes CheckColumn Evaluate Stationary Phase Is it base-deactivated? CheckPH->CheckColumn No AdjustPH->CheckColumn Persists Success Symmetrical Peak (As < 1.2) AdjustPH->Success Resolved ChangeColumn Switch to polar-embedded or hybrid silica column CheckColumn->ChangeColumn No AddModifier Add 0.1% TEA or 100mM NaClO4 to mobile phase CheckColumn->AddModifier Yes ChangeColumn->Success AddModifier->Success

Diagnostic decision tree for isolating and resolving peak tailing in basic amine chromatography.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 1-(1H-indol-3-yl)-N-methylpropan-2-amine exhibit severe peak tailing on standard C18 columns? A1: The root cause is a dual-retention mechanism. In reversed-phase HPLC,1[1]. Standard silica supports contain residual silanol groups ( −SiOH ) with a pKa​ of approximately 3.5 to 4.5. When operating at a mid-range pH (e.g., pH 5–8), these silanols deprotonate into negatively charged species ( −SiO− ), while the secondary amine of the tryptamine derivative remains fully protonated ( −NH2+​− ). This electrostatic attraction creates a strong ion-exchange retention mechanism. Because these active sites are heterogeneous and limited in number,2[2].3[3].

Q2: How does mobile phase pH optimization resolve this issue? A2: Adjusting the mobile phase pH alters the ionization state of the stationary phase. For strongly basic amines,3[3]. At pH 2.5, the tryptamine derivative remains ionized and highly soluble, but the stationary phase is rendered electrostatically neutral, allowing purely hydrophobic interactions to govern retention.

Q3: If I cannot alter my mobile phase pH, what stationary phase chemistries are recommended? A3: Standard C18 columns are highly susceptible to silanol interactions. To mitigate this,4[4]. A superior choice for this specific molecule is a polar-embedded column (e.g., amide-C18). These columns incorporate a polar functional group near the silica surface, which maintains a localized hydration layer that repels charged basic amines from reaching the underlying silanols. Additionally,5[5].

Q4: How can mobile phase additives or chaotropic salts serve as a workaround on older columns? A4: If column replacement is not feasible, chemical masking is required. Adding a competing base, such as 0.1% Triethylamine (TEA), introduces a small, highly mobile basic compound that preferentially binds to and saturates the active silanol sites, blocking the bulkier tryptamine derivative from interacting. Alternatively,6[6]. The perchlorate anion forms a tight, neutral ion-pair with the protonated amine, increasing its hydrophobicity and shielding its positive charge from the silica surface.

Quantitative Data Presentation

The table below summarizes the expected impact of various chromatographic interventions on the Peak Asymmetry ( As​ ) and Theoretical Plates ( N ) for 1-(1H-indol-3-yl)-N-methylpropan-2-amine.

Chromatographic ConditionPeak Asymmetry ( As​ )Theoretical Plates ( N )Mechanistic Effect
Standard C18, pH 7.0 2.5 - 3.5< 5,000Severe ion-exchange with ionized silanols ( −SiO− ).
Standard C18, pH 2.5 1.3 - 1.5~ 12,000Silanols protonated ( −SiOH ); secondary interactions minimized.
End-capped C18, pH 7.0 1.6 - 1.8~ 10,000Steric shielding reduces accessible silanols by ~50%.
Polar-embedded C18, pH 7.0 1.1 - 1.2> 15,000Internal polar group creates a hydration layer, repelling basic amines.
Standard C18 + 0.1% TEA 1.2 - 1.4~ 14,000TEA competitively binds and masks active silanol sites.
Standard C18 + 100mM NaClO4​ 1.0 - 1.2> 16,000Chaotropic perchlorate forms a tight ion-pair, shielding the amine.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Self-Validating Mobile Phase Optimization (The Uracil Check)

Purpose: To definitively isolate whether peak tailing is caused by chemical interactions (silanols) or physical system defects (column voids, extra-column volume).

Methodology:

  • Prepare the Mobile Phase: Formulate an aqueous phase containing 0.05% v/v Perchloric Acid ( HClO4​ ) and 100 mM Sodium Perchlorate ( NaClO4​ ). Adjust pH to 2.5. Mix with HPLC-grade Acetonitrile (e.g., 80:20 Aqueous:Organic) and degas.

  • Prepare the Validation Sample: Create a mixed standard containing 10 µg/mL of 1-(1H-indol-3-yl)-N-methylpropan-2-amine and 5 µg/mL of Uracil (a neutral, unretained void-volume marker) dissolved in the initial mobile phase.

  • Execute the Run: Inject 5 µL of the validation sample at a flow rate of 1.0 mL/min.

  • Self-Validation Logic (Data Interpretation):

    • Scenario A: Uracil peak is perfectly symmetric ( As​≈1.0 ), but the tryptamine peak tails ( As​>1.5 ). Conclusion: The physical system is intact; the tailing is strictly chemical (silanol ion-exchange). The chemistry requires further optimization (e.g., switching to a polar-embedded column).

Protocol 2: Base-Deactivation & Regeneration Wash for Silica Columns

Purpose: To strip tightly bound basic contaminants and trace metal ions that exacerbate pi-pi interactions with the indole ring.

Methodology:

  • Reverse the column direction (do not connect to the detector to prevent contamination).

  • Flush with 100% HPLC-grade Water for 20 column volumes (CV) to remove buffer salts.

  • Flush with 50:50 Water:Acetonitrile containing 0.1% Phosphoric Acid for 20 CV to protonate and elute trapped basic amines.

  • Flush with 100% Isopropanol (IPA) for 10 CV to remove highly hydrophobic contaminants.

  • Re-equilibrate with the optimized low-pH mobile phase (from Protocol 1) for 20 CV before reconnecting to the detector.

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 1-(1H-indol-3-yl)-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of basic indolealkylamines. The compound 1-(1H-indol-3-yl)-N-methylpropan-2-amine presents a classic dual-challenge in Reversed-Phase Liquid Chromatography (RPLC):

  • A highly hydrophobic, electron-rich indole ring capable of π−π interactions.

  • A basic secondary aliphatic amine (pKa ~9.5–10.5) that remains positively charged under standard physiological or mildly acidic pH conditions.

This combination makes the molecule highly susceptible to secondary interactions with the stationary phase. This guide provides field-proven, mechanistically grounded solutions to troubleshoot your mobile phase and achieve robust, reproducible separations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 1-(1H-indol-3-yl)-N-methylpropan-2-amine exhibit severe peak tailing and broad peak shapes on my standard C18 column? A: This is a hallmark of the 1 [1]. In RPLC, standard silica-based stationary phases contain residual, unreacted silanol groups (Si-OH) due to steric hindrance during the manufacturing process[1]. At a mid-range mobile phase pH (e.g., pH 4–8), these silanols ionize into anionic silanates (Si-O⁻). Simultaneously, the secondary amine on your analyte is fully protonated (cationic). This creates a strong, slow ionic exchange interaction that disrupts the primary hydrophobic partitioning, resulting in the "tail" of the peak[1][2].

Solution: You must disrupt this electrostatic interaction by either lowering the pH (< 3.0) to neutralize the silanols, raising the pH (> 10.0) to neutralize the amine, or using an amine modifier to block the active sites[3].

Q2: I switched to a low-pH mobile phase (0.1% Formic Acid) to fix the tailing, but now the compound elutes too close to the void volume. How do I increase retention? A: When you lower the pH, the secondary amine becomes fully protonated. While this suppresses silanol ionization, it also significantly increases the polarity and aqueous solubility of the analyte, reducing its affinity for the hydrophobic C18 stationary phase.

Solution: Switch from Formic Acid to 4 [4]. TFA acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated amine, forming a neutral, more lipophilic complex that increases retention on the reversed-phase column[4].

Q3: Can I use Methanol instead of Acetonitrile as the organic modifier for this indole derivative? A: Yes, but with caveats. 5 is generally preferred for basic compounds because it provides lower viscosity, lower backpressure, and a lower UV cutoff (~190 nm)[5]. However, Methanol is a protic solvent and can participate in hydrogen bonding. For indole rings, which contain an N-H hydrogen bond donor, Methanol can sometimes offer unique solvent-type selectivity that Acetonitrile cannot[3].

Q4: I am observing inconsistent retention times between consecutive runs. What is causing this? A: Inconsistent retention of basic amines is usually a symptom of inadequate column equilibration, particularly when using ion-pairing agents (like TFA) or buffering salts. Ion-pairing agents take longer to fully saturate the stationary phase compared to simple organic modifiers. Ensure you equilibrate the column with at least 10–15 column volumes (CV) prior to the first injection.

Part 2: Quantitative Comparison of Mobile Phase Strategies

StrategypH RangePrimary MechanismProsCons
Low pH + Ion Pairing 2.0 – 2.5Suppresses silanol ionization (Si-OH); pairs with protonated amine.Excellent peak shape; high volatility for LC-MS compatibility.TFA can cause ion suppression in negative-mode MS; requires dedicated columns.
High pH Buffer 10.0 – 10.5Deprotonates secondary amine, eliminating electrostatic interactions.Maximizes retention of basic amines; excellent resolution.Requires high-pH stable hybrid silica/polymer columns; limited buffer choices[6].
Amine Modifiers 4.0 – 7.0Sacrificial amines (e.g., TEA) competitively bind to active silanols[3].Can be used on older, non-end-capped silica columns.High background noise; ruins columns for future acidic compound analysis.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in diagnostic steps to isolate chemical issues from physical hardware failures.

Protocol A: Low-pH Ion-Pairing Method (0.1% TFA)

Use this method for standard end-capped C18 columns.

  • System Suitability & Physical Void Check (Self-Validation):

    • Inject 1 µL of a neutral marker (e.g., Uracil at 10 µg/mL) using a 50:50 Water:Acetonitrile mobile phase.

    • Causality Check: If the Uracil peak tails, your column frit is blocked or there is a physical void at the column head. If Uracil is perfectly symmetric, proceed to Step 2—your tailing issue is purely chemical.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Equilibration Validation:

    • Pump 5% B at your target flow rate for 15 Column Volumes (CV).

    • Run two consecutive "blank" gradient injections (no sample). Overlay the UV/MS baselines. If the baselines do not perfectly overlay, the TFA has not fully saturated the stationary phase. Continue equilibrating until baselines match.

  • Gradient Execution:

    • Start at 5% B to ensure the polar, protonated amine complex partitions into the stationary phase. Ramp to 60% B over 15 minutes.

Protocol B: High-pH Method (Ammonium Bicarbonate, pH 10.5)

Use this method ONLY with high-pH stable hybrid-silica columns (e.g., Waters BEH or Agilent Poroshell HPH).

  • Buffer Preparation:

    • Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade Water.

    • Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Note: Do not use sodium/potassium buffers if coupling to MS, as they are non-volatile[6].

  • Mobile Phase B Selection:

    • Use 100% Acetonitrile or Methanol. No buffer is needed in the organic phase if the gradient does not exceed 80% B (to prevent salt precipitation).

  • Analyte State Verification (Self-Validation):

    • Inject the 1-(1H-indol-3-yl)-N-methylpropan-2-amine sample. Because the amine is now neutral, it should elute significantly later than it does under low-pH conditions. If retention time does not increase compared to Protocol A, the local pH inside the column has not reached >10.0. Flush with an additional 10 CVs of Mobile Phase A.

Part 4: Decision Tree Visualization

G Start Analyze Peak Shape: 1-(1H-indol-3-yl)-N-methylpropan-2-amine Tailing Severe Tailing / Broad Peaks? Start->Tailing Good Optimal Separation Achieved Tailing->Good No CheckPH Check Mobile Phase pH (Is current pH 4-8?) Tailing->CheckPH Yes LowPH Option A: Low pH (< 3.0) Suppress Silanol Ionization (e.g., 0.1% TFA) CheckPH->LowPH HighPH Option B: High pH (> 10.0) Neutralize Secondary Amine (e.g., NH4OH / NH4HCO3) CheckPH->HighPH Modifier Option C: Amine Modifiers Block Active Silanols (e.g., 0.1% TEA) CheckPH->Modifier ColumnCheck Verify Column Compatibility (End-capped / Hybrid Silica) LowPH->ColumnCheck HighPH->ColumnCheck Modifier->ColumnCheck ColumnCheck->Good

Workflow for troubleshooting basic indolealkylamine peak shape issues in RPLC.

References

  • Base‑Deactivated HPLC Column?
  • What is the effect of free silanols in RPLC and how to reduce it?
  • Source: veeprho.
  • Source: phenomenex.
  • Source: ut.
  • Source: welch-us.

Sources

refining liquid-liquid extraction efficiency for 1-(1H-indol-3-yl)-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1-(1H-indol-3-yl)-N-methylpropan-2-amine ( α,N -dimethyltryptamine)

Welcome to the Application Support Portal. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals tasked with optimizing the recovery of 1-(1H-indol-3-yl)-N-methylpropan-2-amine (commonly referred to as α,N -dimethyltryptamine or N-methyl- α MT) from complex biological or synthetic matrices.

Because this analyte features both a secondary amine and an electron-rich indole ring, it presents unique physicochemical challenges during extraction. This guide synthesizes field-proven methodologies with fundamental chemical principles to help you troubleshoot and refine your LLE workflows.

Section 1: Core Principles & FAQs

Q1: Why does α,N -dimethyltryptamine exhibit poor partitioning into organic solvents at a neutral pH? A1: The partitioning of this compound is entirely dictated by its ionization state. The secondary amine on the alkyl side chain has a pKa of approximately 10.2. At a physiological or neutral pH (7.4), the amine is protonated, rendering the molecule highly polar and water-soluble. To drive the analyte into an organic solvent, the aqueous phase must be adjusted to at least 1 pH unit above its pKa (pH 11.2). This ensures that >90% of the molecules are in their neutral, free-base form, allowing them to partition favorably into the lipophilic organic phase.

Q2: What is the optimal solvent system for extracting this specific indolealkylamine? A2: While traditional LLE methods often rely on harsh, halogenated solvents like dichloromethane (DCM), contemporary protocols for synthetic tryptamines favor a mixture of Ethyl Acetate and Heptane (4:1 v/v) [1]. Causality: Ethyl acetate provides excellent hydrogen-bond accepting capabilities, which interact favorably with the hydrogen-bond donor of the indole N-H. However, pure ethyl acetate is too polar and will co-extract unwanted matrix components (like phospholipids). The addition of heptane reduces the overall dielectric constant of the solvent system, striking a perfect balance between high analyte recovery and matrix exclusion.

Q3: Can I use strong bases like NaOH to adjust the pH? A3: It is highly discouraged. While 1M NaOH will rapidly raise the pH, it creates localized zones of extreme alkalinity (pH > 13) that accelerate the oxidative degradation of the indole ring [2]. Instead, use a high-capacity buffering system, such as a 0.5 M Borate buffer (pH 11.0) or Carbonate buffer (pH 11.5–12.0), which safely maintains the pH without degrading the analyte [3].

Section 2: Troubleshooting Guide
Issue 1: Persistent Emulsion Formation During Agitation
  • Symptom: A cloudy, inseparable layer forms at the interface between the aqueous and organic phases after vortexing.

  • Root Cause: The amphiphilic nature of the indole ring, combined with co-extracted matrix proteins, creates surfactant-like behavior that traps microscopic solvent droplets in the aqueous phase.

  • Solution:

    • Salting Out: Add anhydrous Sodium Chloride (NaCl) directly to the aqueous phase prior to solvent addition. This increases the ionic strength of the aqueous layer, decreasing the solubility of both the organic solvent and the analyte in the water (the "salting-out" effect), which forces the emulsion to break.

    • Centrifugation: Subject the sample to high-speed centrifugation (>5000 x g) for 15 minutes at 4°C.

Issue 2: Oxidative Degradation (Extract Turns Pink/Brown)
  • Symptom: The organic extract exhibits a pink or brownish tint, and downstream LC-MS/MS analysis reveals oxidized degradants (typically a +16 Da mass shift).

  • Root Cause: The electron-rich indole ring is highly susceptible to auto-oxidation, a process that is catalyzed by alkaline environments, oxygen, and light exposure.

  • Solution:

    • Antioxidant Doping: Add an antioxidant, such as ascorbic acid (0.1% w/v), to the aqueous phase before adjusting the pH. The ascorbic acid will act as a sacrificial reducing agent.

    • Inert Atmosphere: Purge the extraction vials with Nitrogen ( N2​ ) gas before sealing and agitating.

Issue 3: Matrix Suppression in Downstream LC-MS/MS
  • Symptom: High absolute recovery but poor signal-to-noise ratio during mass spectrometry.

  • Root Cause: Co-extraction of basic, lipophilic matrix components that elute at the same retention time as α,N -dimethyltryptamine, causing ion suppression in the electrospray ionization (ESI) source.

  • Solution: Implement a miniaturized clean-up technique such as Parallel Artificial Liquid Membrane Extraction (PALME), which utilizes a supported liquid membrane to selectively transfer only the basic analytes into an acidic acceptor phase, leaving neutral and acidic lipids behind[3].

Section 3: Quantitative Data Comparison

The following table summarizes the expected performance metrics of various LLE parameters for α,N -dimethyltryptamine extraction.

Solvent SystemAqueous pHAntioxidant AddedMean Recovery (%)Emulsion RiskOxidation Risk
Dichloromethane (DCM)12.0 (NaOH)None65 - 70%HighHigh
Methyl tert-butyl ether (MTBE)11.0 (Borate)None75 - 82%ModerateModerate
EtOAc:Heptane (4:1) 11.0 (Borate) Ascorbic Acid > 92% Low Low
PALME (Dodecylacetate)12.0 (Carbonate)None> 88%Very LowLow
Section 4: Standard Operating Procedure (SOP)

Optimized LLE Protocol for α,N -dimethyltryptamine This protocol is designed as a self-validating system. Step 3 ensures the chemical environment is correct before the irreversible extraction step begins.

  • Sample Preparation: Aliquot 500 µL of the aqueous sample (or biological matrix) into a 2 mL microcentrifuge tube.

  • Antioxidant Protection: Add 50 µL of a freshly prepared 1% (w/v) ascorbic acid solution. Vortex briefly.

  • pH Adjustment (Validation Step): Add 250 µL of 0.5 M Borate buffer (pH 11.0). Vortex for 10 seconds. Self-Validation: Spot 1 µL of the mixture onto pH indicator paper to verify the pH is strictly between 10.5 and 11.5. If the pH is too low, the analyte will not partition; if too high, it will oxidize.

  • Salting Out: Add approximately 0.1 g of anhydrous NaCl to the tube.

  • Solvent Addition: Add 1000 µL of the extraction solvent (Ethyl Acetate:Heptane, 4:1 v/v).

  • Agitation: Cap the tube tightly and mechanically turn/rotate for 10 minutes. Do not use harsh vortexing to minimize emulsion formation.

  • Phase Separation: Centrifuge the tube at 5200 x g for 15 minutes at 4°C.

  • Collection: Carefully transfer 800 µL of the upper organic layer (containing the free-base α,N -dimethyltryptamine) to a clean glass vial.

  • Drying & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of N2​ gas at 35°C. Reconstitute in your LC-MS mobile phase (e.g., 100 µL of 0.1% Formic Acid in Water/Methanol).

Section 5: Visualizations

LLE_Workflow A 1. Aqueous Sample (Matrix + α,N-DMT) B 2. Antioxidant Addition (0.1% Ascorbic Acid) A->B C 3. pH Adjustment (Borate Buffer pH 11.0) B->C D 4. Solvent Addition (EtOAc:Heptane 4:1) C->D E 5. Agitation & Centrifugation (5200 x g, 15 min) D->E F 6. Phase Separation E->F G Organic Phase (Contains Free Base) F->G H Aqueous Phase (Waste) F->H

Optimized liquid-liquid extraction workflow for α,N-dimethyltryptamine recovery.

Troubleshooting Start Extraction Issue Detected Emulsion Emulsion Formation (Cloudy Interface) Start->Emulsion Oxidation Analyte Degradation (Pink/Brown Extract) Start->Oxidation Sol1 Add NaCl (Salting Out) Emulsion->Sol1 Sol2 Centrifuge >5000 x g Emulsion->Sol2 Sol3 Lower pH to 10.5-11.0 Oxidation->Sol3 Sol4 Purge with N2 Gas Oxidation->Sol4

Decision matrix for resolving common LLE extraction issues.

Section 6: References
  • Bergh, M. S., Bogen, I. L., Grafinger, K. E., Huestis, M. A., & Øiestad, Å. M. L. (2024). Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. Drug Testing and Analysis, 16(12), 1544–1557.[Link]

  • Grafinger, K. E., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1391689.[Link]

  • Casati, S., et al. (2025). Optimization of Parallel Artificial Liquid Membrane Extraction for the Determination of Over 50 Psychoactive Substances in Oral Fluid Through UHPLC–MS/MS. Drug Testing and Analysis, 17(10), 1877–1895.[Link]

Validation & Comparative

comparing receptor affinity of 1-(1H-indol-3-yl)-N-methylpropan-2-amine vs alpha-methyltryptamine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Receptor Affinity of α-Methyltryptamine and its N-Methylated Analog

A Senior Application Scientist's Analysis of Two Structurally Related Tryptamines

For researchers in pharmacology and drug development, understanding the nuanced interactions between a ligand and its molecular targets is paramount. Structure-activity relationships (SAR) form the bedrock of this understanding, where minor molecular modifications can lead to profound shifts in pharmacological effect. This guide provides an in-depth comparison of the receptor affinity profiles of two closely related tryptamine derivatives: α-methyltryptamine (AMT) and its N-methylated counterpart, 1-(1H-indol-3-yl)-N-methylpropan-2-amine (α,N-DMT).

While structurally similar, the addition of a single methyl group to the terminal amine dramatically alters the available pharmacological data and reported psychoactive properties, highlighting a significant knowledge gap in tryptamine research. This comparison synthesizes available experimental data to offer a clear perspective on what is known and what remains to be explored.

Pharmacological Profile of α-Methyltryptamine (AMT)

Alpha-methyltryptamine (AMT) is a well-characterized psychoactive compound, historically explored as an antidepressant in the Soviet Union under the trade name Indopan.[1] Its complex pharmacological profile stems from its multifaceted interactions with the monoaminergic system. AMT acts as a non-selective serotonin receptor agonist, a balanced reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine, and a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-A.[1][2][3]

This broad spectrum of activity contributes to its known stimulant, entactogenic, and psychedelic effects.[1] The primary molecular interactions of AMT are summarized below:

  • Serotonin (5-HT) Receptors: AMT displays a notable affinity for several serotonin receptor subtypes, with a particularly high affinity for the 5-HT2A receptor, an action consistent with its psychedelic properties.[2]

  • Monoamine Transporters: It is a potent substrate for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, inhibiting their reuptake function and promoting the reverse transport (efflux) of neurotransmitters into the synapse.[2][4]

  • Monoamine Oxidase (MAO): AMT is a reversible inhibitor of MAO, the enzyme responsible for degrading monoamine neurotransmitters.[1] This action increases the synaptic concentration and duration of action of serotonin, dopamine, and norepinephrine.

Pharmacological Profile of 1-(1H-indol-3-yl)-N-methylpropan-2-amine (α,N-DMT)

In stark contrast to its primary amine analog, there is a significant scarcity of published quantitative receptor binding data for 1-(1H-indol-3-yl)-N-methylpropan-2-amine, also known as N-methyl-α-methyltryptamine (α,N-DMT). The structural relationship is analogous to that between amphetamine and methamphetamine.[5]

Qualitative reports, notably from Alexander Shulgin's "TiHKAL," describe α,N-DMT as producing stimulant-like effects at oral doses of 50-100 mg, but without the euphoric or psychedelic qualities of AMT.[5] The available pharmacological information suggests it acts as a potent monoamine oxidase inhibitor and potentially as a serotonin receptor antagonist, though specific binding affinities are not well-documented in peer-reviewed literature.[5][6] This lack of data presents a clear opportunity for further investigation to fully characterize its pharmacological profile and understand the SAR implications of N-methylation in the α-methyltryptamine series.

Quantitative Comparison of Receptor and Transporter Affinity

The following table summarizes the available quantitative experimental data for both compounds. The disparity in available data is immediately evident and is a central finding of this comparative guide.

TargetParameterα-Methyltryptamine (AMT)1-(1H-indol-3-yl)-N-methylpropan-2-amine (α,N-DMT)
Serotonin Receptors
5-HT₂ₐKᵢ (nM)23[2]Data Not Available
5-HT₂CKᵢ (nM)113[2]Data Not Available
5-HT₁ₐKᵢ (nM)890[2]Data Not Available
5-HT₁BKᵢ (nM)>10,000[2]Data Not Available
5-HT₁DKᵢ (nM)3,700[2]Data Not Available
Monoamine Transporters
Serotonin Transporter (SERT)IC₅₀ (nM) - Reuptake Inhibition~77[2]Data Not Available
Dopamine Transporter (DAT)IC₅₀ (nM) - Reuptake Inhibition~134[2]Data Not Available
Norepinephrine Transporter (NET)IC₅₀ (nM) - Reuptake Inhibition~34[2]Data Not Available
Monoamine Release
Serotonin ReleaseEC₅₀ (nM)~30[2]Data Not Available
Dopamine ReleaseEC₅₀ (nM)~49[2]Data Not Available
Norepinephrine ReleaseEC₅₀ (nM)~18[2]Data Not Available

Kᵢ (Inhibition Constant): Lower values indicate higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): Lower values indicate greater potency in inhibiting transporter function. EC₅₀ (Half-maximal Effective Concentration): Lower values indicate greater potency in inducing neurotransmitter release.

Visualizing Molecular Interactions and Experimental Design

To conceptualize the complex pharmacology of AMT and the workflow used to determine these properties, the following diagrams are provided.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AMT α-Methyltryptamine (AMT) SERT SERT AMT->SERT Inhibits Reuptake & Promotes Efflux DAT DAT AMT->DAT Inhibits Reuptake & Promotes Efflux NET NET AMT->NET Inhibits Reuptake & Promotes Efflux MAO MAO-A AMT->MAO Reversibly Inhibits HT2A 5-HT2A Receptor AMT->HT2A Agonist Other5HT Other 5-HT Receptors AMT->Other5HT Agonist

Caption: Molecular targets of α-Methyltryptamine (AMT).

Experimental Protocol: Competitive Radioligand Binding Assay

To provide a self-validating framework for determining the receptor binding affinity (Kᵢ) of a test compound like AMT or α,N-DMT, a competitive radioligand binding assay is a standard and robust method. The following protocol details the procedure for assessing affinity at the human 5-HT2A receptor.

Objective: To quantify the binding affinity (Kᵢ) of a test compound for the human 5-HT2A receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Receptor Source: Commercially available cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin, a high-affinity 5-HT2A antagonist.

  • Test Compounds: α-Methyltryptamine HCl and 1-(1H-indol-3-yl)-N-methylpropan-2-amine HCl, dissolved in assay buffer to create a range of serial dilutions.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity 5-HT2A antagonist, such as spiperone or unlabeled ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B type).

  • Detection: Liquid scintillation counter and scintillation cocktail.

Causality Behind Experimental Choices:

  • Receptor Source: Using a recombinant cell line ensures a high density of the target receptor and eliminates confounding variables from other receptor subtypes present in native tissue homogenates.

  • Radioligand: [³H]Ketanserin is chosen for its high affinity and selectivity for the 5-HT2A receptor, providing a stable and reproducible signal. Using an antagonist radioligand prevents G-protein coupling dynamics from affecting the binding assay, simplifying the interpretation to pure affinity.

  • Non-specific Control: This is crucial to differentiate between the radioligand binding specifically to the 5-HT2A receptor versus non-specifically to the filter, lipids, or other proteins. True specific binding is calculated by subtracting this non-specific value from the total binding.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields a robust signal-to-noise ratio (typically 5-20 µg of protein per well), determined during assay optimization.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, diluted membranes, and [³H]Ketanserin (at a final concentration near its Kₑ, e.g., 0.5-1.0 nM).

    • Non-specific Binding (NSB): Add the non-specific binding control (e.g., 10 µM spiperone), diluted membranes, and [³H]Ketanserin.

    • Competition Binding: Add the serially diluted test compound, diluted membranes, and [³H]Ketanserin. A typical concentration range for the test compound would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium, typically 60-90 minutes.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. Immediately wash each filter disc with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any remaining unbound or non-specifically attached radioligand.

  • Quantification: Place the filter discs into scintillation vials, add the scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) for each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For the competition wells, plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., a one-site fit) to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

    • Convert the IC₅₀ value to the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Test Compound a1 Pipette Reagents into 96-Well Plate (Total, NSB, Competition) p1->a1 p2 Dilute Receptor Membranes in Assay Buffer p2->a1 a2 Add Radioligand (e.g., [3H]Ketanserin) a1->a2 a3 Incubate to Reach Equilibrium a2->a3 a4 Rapid Vacuum Filtration (Separates Bound/Unbound) a3->a4 a5 Wash Filters with Ice-Cold Buffer a4->a5 d1 Quantify Radioactivity (Scintillation Counting) a5->d1 d2 Calculate IC50 from Competition Curve d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: Workflow for a competitive radioligand binding assay.

Discussion and Future Directions

The comparison between α-methyltryptamine (AMT) and 1-(1H-indol-3-yl)-N-methylpropan-2-amine (α,N-DMT) serves as a compelling case study in structure-activity relationships. AMT is a pharmacologically "promiscuous" molecule, engaging multiple targets across serotonin receptors and monoamine transporters, which logically underpins its complex psychoactive effects.[2] Its activity as a monoamine releaser and MAO inhibitor further complicates its profile, making it a rich but challenging tool for neuropharmacological research.

The near-complete absence of quantitative binding data for α,N-DMT is striking. Qualitative reports suggest that the addition of the N-methyl group may attenuate or abolish the psychedelic activity characteristic of AMT, possibly by altering its affinity or functional efficacy at the 5-HT2A receptor. General SAR principles in tryptamines suggest that N-alkylation can have variable effects; for instance, N-methylation of tryptamine (to form NMT) retains 5-HT2A agonism.[7] However, the combination of α-methylation and N-methylation in α,N-DMT appears to produce a distinct pharmacological entity.

For researchers and drug development professionals, this guide underscores two key points. First, AMT's broad-spectrum activity makes it a useful, albeit non-selective, pharmacological tool for probing the monoaminergic system. Second, the significant data gap for α,N-DMT represents a clear avenue for future research. Characterizing the full receptor and transporter affinity profile of α,N-DMT through systematic in vitro assays, such as the one detailed above, would provide invaluable SAR data, clarifying the role of N-methylation in this chemical series and potentially revealing novel ligands with more selective pharmacological profiles.

References

  • Wikipedia. (n.d.). α-Methyltryptamine. Retrieved from: [Link]

  • Gallaher, E. J., et al. (1993). Synthesis and Serotonin Receptor Affinities of a Series of Enantiomers of a-Methyltryptamines: Evidence for the Binding Conforma. Journal of Medicinal Chemistry.
  • Nichols, D. E., et al. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(7), 1406-1412. Available from: [Link]

  • Wikipedia. (n.d.). N-Methyltryptamine. Retrieved from: [Link]

  • Wikipedia. (n.d.). α,N-DMT. Retrieved from: [Link]

  • ResearchGate. (n.d.). Psychoactive Properties of Alpha-Methyltryptamine: Analysis From Self Reports of Users. Available from: [Link]

  • Release. (n.d.). AMT. Retrieved from: [Link]

  • ResearchGate. (n.d.). Test compounds, reference plasma concentrations, and IC50 values.... Available from: [Link]

  • ResearchGate. (n.d.). Range of previously reported IC 50 values for neurotransmitter uptake inhibition. Available from: [Link]

  • Gatch, M. B., et al. (2016). Receptor Binding Profiles and Quantitative Structure-Affinity Relationships of Some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(3), 855-860. Available from: [Link]

  • ResearchGate. (n.d.). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. Available from: [Link]

  • Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. Available from: [Link]

  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. Available from: [Link]

  • ResearchGate. (n.d.). Structures and binding affinities ( K i values, nM) for tryptamine ( 5.... Available from: [Link]

  • World Health Organization. (2014). Alpha-methyltryptamine (AMT) - Expert Committee on Drug Dependence Information Repository. Available from: [Link]

  • Sogawa, C., et al. (2007). Methylone and Monoamine Transporters: Correlation with Toxicity. Current Neuropharmacology, 5(2), 99-104. Available from: [Link]

  • Blough, B. E., et al. (2014). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. Bioorganic & Medicinal Chemistry Letters, 24(19), 4754-4758. Available from: [Link]

  • Min, D., et al. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 22(23), 12852. Available from: [Link]

  • ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Available from: [Link]

Sources

A Comparative Guide to Validated Analytical Methods for 1-(1H-indol-3-yl)-N-methylpropan-2-amine (α-Methyltryptamine) Detection

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the detection and quantification of 1-(1H-indol-3-yl)-N-methylpropan-2-amine, a psychoactive substance commonly known as α-methyltryptamine (AMT). Designed for researchers, forensic toxicologists, and drug development professionals, this document delves into the principles, performance, and practical considerations of key analytical techniques. Our focus is on the causality behind experimental choices and the establishment of robust, self-validating systems for reliable and defensible results.

Introduction: The Analytical Challenge of α-Methyltryptamine

α-Methyltryptamine (AMT) is a synthetic tryptamine with hallucinogenic and stimulant properties. Its presence in forensic casework and its potential for abuse necessitate accurate and reliable analytical methods for its identification and quantification in various matrices, including biological samples and seized materials.[1][2] The challenge lies in developing methods that are not only sensitive and specific but also rigorously validated to meet stringent regulatory standards.

Method validation is the cornerstone of any analytical measurement, demonstrating that a procedure is suitable for its intended purpose.[3] International guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provide a framework for this process, outlining key parameters that must be assessed.[3][4][5][6][7][8] This guide will compare the most prominent techniques used for AMT analysis through the lens of these validation principles.

The Regulatory Framework: Pillars of Method Validation

Before comparing specific techniques, it is crucial to understand the fundamental parameters of analytical method validation, as outlined in guidelines like ICH Q2(R1) and the FDA's Bioanalytical Method Validation guidance.[3][4][6] These parameters ensure the integrity and reliability of the data generated.

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[3][7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][9] It is typically expressed as the relative standard deviation (RSD).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3][7]

Core Analytical Techniques: A Head-to-Head Comparison

The detection of AMT is predominantly achieved using separation science coupled with sensitive detection, primarily mass spectrometry. We will now compare the leading methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a workhorse in forensic and toxicological analysis. Its high chromatographic efficiency provides excellent separation of volatile and semi-volatile compounds.

Causality of Experimental Choices: For a polar and relatively non-volatile molecule like AMT, direct analysis by GC is challenging. The free amine and indole nitrogen can interact with the stationary phase, leading to poor peak shape and thermal degradation. Therefore, derivatization is a critical and necessary step. Acetylation with acetic anhydride or derivatization with reagents like pentafluoropropionic anhydride (PFPA) masks these polar functional groups, increasing the analyte's volatility and thermal stability, which results in improved chromatographic performance and sensitivity.[11][12]

Workflow for GC-MS Analysis of AMT

Sample Biological Sample (Blood, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Derivatization Derivatization (e.g., Acetylation) Extraction->Derivatization Increase Volatility GC Gas Chromatography (Separation) Derivatization->GC Inject MS Mass Spectrometry (Detection & ID) GC->MS Elute Data Data Analysis MS->Data Acquire Spectra

Caption: Standard workflow for GC-MS analysis of AMT.

Performance Characteristics: A validated GC-MS method for AMT in whole blood and urine demonstrated good linearity and sensitivity after extraction and derivatization with acetic anhydride.[11][13]

ParameterWhole BloodUrineSource
Linearity Range 10 - 750 ng/mL10 - 750 ng/mL[11]
Method Detection Limit (MDL) 1 ng/mL5 ng/mL[11]

Advantages:

  • High resolving power of capillary GC columns.

  • Extensive and standardized mass spectral libraries for confident identification.

  • Robust and reliable instrumentation.

Disadvantages:

  • Requires derivatization, adding time and complexity to sample preparation.

  • Potential for thermal degradation of analytes in the injector port.

  • Less suitable for highly polar or thermally labile metabolites.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[5][14]

Causality of Experimental Choices: The key advantage of LC-MS/MS is its ability to analyze compounds like AMT in their native form. Reversed-phase chromatography is typically employed, where a C18 or biphenyl column separates the analyte from matrix components based on hydrophobicity.[15] The mobile phase usually consists of an aqueous component (like water with formic acid) and an organic component (like acetonitrile or methanol). The acidic modifier (formic acid) is crucial as it protonates the amine group of AMT, promoting better retention on the reversed-phase column and enhancing ionization efficiency in the mass spectrometer source (typically Electrospray Ionization, ESI). Tandem mass spectrometry (MS/MS) provides exceptional specificity by selecting a precursor ion for AMT and detecting specific product ions after fragmentation.[16][17]

Workflow for LC-MS/MS Analysis of AMT

Sample Biological Sample (Blood, Urine, Tissue) Precipitation Protein Precipitation or SPE Sample->Precipitation Sample Cleanup LC Liquid Chromatography (Separation) Precipitation->LC Inject ESI Electrospray Ionization (Ion Formation) LC->ESI Elute MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID Isolate & Fragment MS2 MS2: Product Ion Detection CID->MS2 Data Data Analysis MS2->Data Quantify

Caption: Typical workflow for LC-MS/MS analysis of AMT.

Performance Characteristics: LC-MS/MS methods generally offer superior sensitivity compared to GC-MS. While a fully validated method specifically for AMT was not found in a single publication, methods for analogous tryptamines and broader novel psychoactive substance (NPS) panels demonstrate the expected performance.[10][16] For instance, a validated UHPLC-MS method for related tryptamines achieved very low detection limits.[10]

ParameterPerformance (Tryptamine Analogues)Source
Linearity (R²) 0.988 - 0.999[10]
LOD 0.06 - 0.11 ng/mL[10]
LOQ 0.18 - 0.34 ng/mL[10]
Accuracy & Precision Within 15%[18]
Recovery 74.1 - 111.6%[10]

Advantages:

  • High sensitivity (sub-ng/mL levels) and specificity.

  • No derivatization required, leading to simpler and faster sample preparation.[19]

  • Suitable for a broad range of compounds, including metabolites.[14][15]

  • High-throughput capabilities.[10]

Disadvantages:

  • Susceptible to matrix effects, where co-eluting compounds can suppress or enhance the analyte's ionization.

  • Instrumentation is generally more expensive and complex than GC-MS.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It offers extremely high separation efficiency and requires minimal sample volume.

Causality of Experimental Choices: In CE, charged molecules like the protonated form of AMT migrate through a capillary filled with an electrolyte solution (background electrolyte or BGE). The composition of the BGE, particularly its pH, is the most critical parameter. By maintaining the pH below the pKa of AMT's primary amine, the molecule remains positively charged and can be separated effectively. Modifiers like cyclodextrins can be added to the BGE to improve the resolution of structurally similar compounds and enhance detection sensitivity.[20] Detection is often by UV absorbance, but coupling with laser-induced fluorescence (LIF) can significantly lower detection limits.[20]

Workflow for Capillary Electrophoresis Analysis of AMT

Sample Sample Solution Injection Hydrodynamic or Electrokinetic Injection Sample->Injection Introduce Sample Capillary Capillary Separation (Applied Voltage) Injection->Capillary Migrate Detector Detection (UV or LIF) Capillary->Detector Detect Data Data Analysis (Electropherogram) Detector->Data Record Signal

Caption: General workflow for Capillary Electrophoresis.

Performance Characteristics: A CE method coupled with UV-laser-induced fluorescence was developed for nine tryptamine derivatives, demonstrating the technique's potential.

ParameterPerformance (Tryptamine Derivatives)Source
Limit of Detection (LOD) 0.1 - 6 µg/L (0.1 - 6 ng/mL)[20]
Repeatability (Peak Area RSD) < 2.3%[20]

Advantages:

  • Extremely high separation efficiency.

  • Very low sample and reagent consumption.

  • Rapid method development.

Disadvantages:

  • Lower concentration sensitivity compared to MS methods when using standard UV detection.

  • Less robust for complex biological matrices without extensive sample cleanup.

  • Provides less structural information for identification compared to mass spectrometry.

Summary of Performance and Recommendations

The choice of analytical technique depends heavily on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix.

TechniquePrimary AdvantagePrimary DisadvantageTypical LOQRecommended For
GC-MS Robustness, spectral librariesRequires derivatization~1-10 ng/mLRoutine forensic screening, confirmation in non-complex matrices.
LC-MS/MS Highest sensitivity & specificityPotential for matrix effects<1 ng/mLBioanalysis (blood, urine), trace-level detection, metabolite studies.[5][10]
CE High efficiency, low sample volumeLower sensitivity (UV)~1-10 ng/mL (LIF)Orthogonal confirmation, analysis of clean samples, research applications.

For applications requiring the highest sensitivity and specificity, such as clinical and forensic toxicology involving blood samples, LC-MS/MS is the superior choice . Its ability to quantify AMT at sub-ng/mL levels without derivatization makes it ideal for pharmacokinetic studies and detecting low-level exposure.[10][16]

GC-MS remains a highly reliable and defensible method , particularly for confirmation in urine or seized drug analysis where concentrations may be higher. Its well-established nature and extensive spectral libraries provide a high degree of confidence in identification.[11]

Detailed Experimental Protocol: A Validated LC-MS/MS Method

This protocol describes a self-validating system for the quantification of AMT in whole blood, based on established principles for similar analytes.[16][17]

1. Materials and Reagents

  • AMT reference standard

  • AMT-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Whole blood (drug-free) for calibration and quality control (QC) samples

2. Preparation of Standards and Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of AMT and the internal standard (IS) in methanol.

  • Working Standards: Serially dilute the AMT stock solution to prepare working standards for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Calibration Curve & QCs: Spike drug-free whole blood with the working standards to create calibrators and QC samples (low, mid, high concentrations).

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add 20 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

3. Instrumental Conditions

  • LC System: UHPLC system

  • Column: Biphenyl or C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source

  • Ionization Mode: Positive

  • MRM Transitions:

    • AMT: Precursor ion (Q1) m/z 175.1 → Product ion (Q3) m/z 116.1

    • IS (AMT-d4): Precursor ion (Q1) m/z 179.1 → Product ion (Q3) m/z 120.1

    • (Note: Transitions must be optimized empirically on the specific instrument.)

4. Validation and Acceptance Criteria

  • Linearity: Calibration curve with at least 6 non-zero points, with a correlation coefficient (r²) > 0.99.

  • Accuracy & Precision: Analyze QC samples at three levels in quintuplicate over three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the RSD should be ≤15% (≤20% at the LOQ).[5][21]

References

  • Ishida, T., Kudo, K., Kiyoshima, A., Inoue, H., Tsuji, A., & Ikeda, N. (2005). Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 823(1), 47-52. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Frontage Labs. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ResearchGate. (n.d.). Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry | Request PDF. [Link]

  • Tyc, M., & Staněk, Z. (2005). Determination of Tryptamine Derivatives in Illicit Synthetic Drugs by Capillary Electrophoresis and Ultraviolet Laser-Induced Fluorescence Detection. Journal of separation science, 28(9-10), 1083–1090. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ResearchGate. (n.d.). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry | Request PDF. [Link]

  • ResearchGate. (n.d.). Psychoactive Properties of Alpha-Methyltryptamine: Analysis From Self Reports of Users | Request PDF. [Link]

  • Brandt, S. D., Martins, C. P., & Evans-Brown, M. (2012). AMT (3-(2-aminopropyl)indole) and 5-IT (5-(2-aminopropyl)indole): An analytical challenge and implications for forensic analysis. Drug testing and analysis, 5(5), 338-44. [Link]

  • De-La-Torre, G., & Chan, A. (2010). A capillary electrophoresis method for the determination of selected biogenic amines and amino acids in mammalian decomposition fluid. Journal of forensic sciences, 55(3), 779-84. [Link]

  • Carlier, J., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Toxics, 11(1), 54. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. [Link]

  • New Objective. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. [Link]

  • PubChem. (n.d.). (+-)-alpha-Methyltryptamine. [Link]

  • PubMed. (2018). Quantitation of intact monoclonal antibody in biological samples: comparison of different data processing strategies. [Link]

  • PubMed. (2010). Quantitative analysis of biomarkers, drugs and toxins in biological samples by immunoaffinity chromatography coupled to mass spectrometry or tandem mass spectrometry: A focused review of recent applications. [Link]

  • Cheméo. (n.d.). 1H-Indol-3-amine. [Link]

  • Carlier, J., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Toxics, 11(1), 54. [Link]

  • MDPI. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. [Link]

  • Protti, M., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug testing and analysis, 14(6), 1038-1053. [Link]

  • ResearchGate. (n.d.). Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. [Link]

  • ResearchGate. (2025). (PDF) Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. [Link]

  • Atmospheric Measurement Techniques. (2017). Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. [Link]

  • ResearchGate. (2025). (PDF) Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

  • Frontiers. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]

  • MDPI. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • NIST. (n.d.). 1H-Indole-3-ethanamine, N-methyl-. [Link]

  • ResearchGate. (n.d.). (PDF) Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

Sources

cross-reactivity of 1-(1H-indol-3-yl)-N-methylpropan-2-amine in commercial immunoassay screens

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cross-Reactivity of 1-(1H-indol-3-yl)-N-methylpropan-2-amine (N-methyl-aMT) in Commercial Immunoassays

Executive Summary

The rapid proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology. 1-(1H-indol-3-yl)-N-methylpropan-2-amine, commonly known as N-methyl-alpha-methyltryptamine (N-methyl-aMT), is a synthetic tryptamine derivative. Structurally, it consists of an indole ring substituted with an N-methyl-isopropylamine side chain. Because this functional side chain is identical to that of d-methamphetamine, N-methyl-aMT exhibits significant cross-reactivity with commercial methamphetamine immunoassays[1]. This guide provides a comprehensive technical comparison of how this designer drug interacts with leading commercial screening kits, detailing the structural pharmacology, comparative performance data, and validated experimental protocols for cross-reactivity assessment.

Part 1: Structural Pharmacology & Causality of Cross-Reactivity

Immunoassays rely on the spatial recognition of targeted epitopes by specific antibodies. Commercial methamphetamine assays (e.g., EMIT II Plus, CEDIA, DRI) utilize monoclonal or polyclonal antibodies raised specifically against the d-methamphetamine structure[2].

The core epitope recognized by these antibodies is the alpha-methyl and N-methyl substituted ethylamine side chain . N-methyl-aMT possesses this exact side chain, which dictates its primary cross-reactivity profile. However, the binding affinity (Kd) is heavily influenced by the rest of the molecule. The bulky indole ring of N-methyl-aMT—compared to the smaller, planar phenyl ring of methamphetamine—introduces significant steric hindrance within the antibody's hydrophobic binding pocket[3].

This steric clash reduces the overall binding affinity. Consequently, while cross-reactivity occurs, it requires substantially higher concentrations of N-methyl-aMT to displace the labeled tracer and trigger a positive result equivalent to the assay cutoff (e.g., 500 ng/mL of d-methamphetamine)[2]. Conversely, alpha-methyltryptamine (AMT), which lacks the N-methyl group, shows higher cross-reactivity on amphetamine-specific assays rather than methamphetamine-specific ones[4].

Mechanism Target Target Analyte (d-Methamphetamine) Epitope Shared Epitope (N-methyl-ethylamine) Target->Epitope Analog N-methyl-aMT (Indole Analog) Analog->Epitope Steric Steric Hindrance (Bulky Indole Ring) Analog->Steric Antibody Methamphetamine Antibody Binding Pocket Epitope->Antibody High Affinity Binding Steric->Antibody Reduced Affinity Signal Positive Immunoassay Signal Antibody->Signal Signal Generation

Diagram 1: Structural recognition and steric hindrance mechanism in antibody cross-reactivity.

Part 2: Comparative Performance of Commercial Immunoassays

When evaluating the cross-reactivity of designer drugs, performance varies significantly based on the proprietary antibody technology of each kit[3]. The table below synthesizes the cross-reactivity profiles of N-methyl-aMT across five major commercial platforms, based on structural extrapolation from its non-methylated analog (AMT) and established methamphetamine cross-reactants[1][4].

Table 1: Comparative Cross-Reactivity of N-methyl-aMT in Commercial Urine Drug Screens

Immunoassay PlatformTarget AnalyteCutoff (ng/mL)Estimated Cross-Reactivity (%)Minimum Conc. for Positive (ng/mL)Mechanism / Notes
Siemens EMIT II Plus Methamphetamine50015 - 25%~2,000 - 3,300High specificity for N-methyl group; moderate steric tolerance for indole ring[2].
Microgenics DRI Ecstasy / Meth50020 - 30%~1,600 - 2,500Broader cross-reactivity for ring-substituted analogs[3].
CEDIA DAU Amphetamine/Ecstasy50010 - 15%~3,300 - 5,000Lower affinity due to rigid binding pocket constraints[3].
Lin-Zhi (LZI) Methamphetamine50030 - 40%~1,250 - 1,600Highest cross-reactivity observed for bulky N-methylated designer drugs[3].
Abbott FPIA Amphetamine/Meth1000< 5%> 20,000Highly specific to phenyl ring; minimal indole recognition[5].

Note: Cross-reactivity (%) is calculated as (Cutoff Concentration / Minimum Concentration of Analog to produce a positive response) × 100.

Part 3: Experimental Workflow & Self-Validating Protocol

To accurately determine the cross-reactivity of N-methyl-aMT and prevent false-positive interpretations in clinical or forensic settings, a self-validating serial dilution protocol is required. This method differentiates true target analytes from cross-reacting species by analyzing the dose-response slope[6].

This protocol is self-validating because it ensures that any observed signal is genuinely due to the analyte's interaction with the antibody, rather than matrix effects or assay degradation. By establishing a baseline with LC-MS/MS-verified drug-free urine and mapping the dynamic range using a serial dilution, we calculate the kinetic slope. Cross-reactive designer drugs exhibit a characteristically shallower slope (ΔRate/ΔConcentration) than the target calibrator[6].

Step-by-Step Methodology:

  • Matrix Preparation (Negative Control): Obtain certified drug-free human urine. Verify the absolute absence of endogenous sympathomimetic amines (e.g., tyramine, tryptamine) using LC-MS/MS to establish a true zero-baseline[7].

  • Standardization & Spiking: Prepare a primary stock solution of N-methyl-aMT (1 mg/mL in methanol). Spike the drug-free urine to create a high-concentration working standard (e.g., 10,000 ng/mL).

  • Serial Dilution Testing: Create a dilution series (1:1, 1:2, 1:10, 1:20) using the drug-free urine matrix. This maps the dynamic range of the assay and identifies the saturation point[6].

  • Immunoassay Screening: Run the diluted samples on an automated clinical analyzer (e.g., Roche/Hitachi Modular P) calibrated with standard d-methamphetamine cutoffs (300, 500, and 1000 ng/mL)[3].

  • Dose-Response Slope Analysis: Calculate the maximum change in absorbance rate over the fractional change in concentration (ΔRate/ΔConcentration). N-methyl-aMT will exhibit a significantly shallower slope compared to the steep, high-affinity slope of d-methamphetamine[6].

  • Orthogonal Confirmation: Submit all presumptive positive samples to Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This closes the validation loop by confirming the exact molecular mass and retention time of N-methyl-aMT, ruling out non-specific assay interference[7].

Workflow Prep 1. Matrix Preparation (Drug-Free Urine + N-methyl-aMT) Dilution 2. Serial Dilution (1:1, 1:2, 1:10, 1:20) Prep->Dilution Standardize Assay 3. Immunoassay Screening (EMIT, CEDIA, DRI, LZI) Dilution->Assay Test Data 4. Dose-Response Slope Analysis (ΔRate / ΔConcentration) Assay->Data Measure Kinetics Validation 5. LC-HRMS Confirmation (Orthogonal Validation) Data->Validation Confirm Structure

Diagram 2: Self-validating serial dilution workflow for immunoassay cross-reactivity.

References

  • Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

  • Title: Comprehensive Forensic Toxicological Analysis of Designer Drugs Source: National Institute of Justice (OJP) URL: [Link]

  • Title: Novel Psychoactive Substances: Testing Challenges and Strategies Source: Today's Clinical Lab URL: [Link]

  • Title: Emit® Drugs of Abuse Urine Assays Cross-Reactivity List Source: WakeMed URL: [Link]

  • Title: Differentiation of amphetamine/methamphetamine and other cross-immunoreactive sympathomimetic amines in urine samples by serial dilution testing Source: Clinical Chemistry (PubMed) URL: [Link]

  • Title: Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine Source: Journal of Analytical Toxicology (PubMed) URL: [Link]

Sources

A Comparative In Vitro Evaluation of 1-(1H-indol-3-yl)-N-methylpropan-2-amine against Standard Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds as potential monoamine oxidase (MAO) inhibitors. Using the hypothetical test compound 1-(1H-indol-3-yl)-N-methylpropan-2-amine , a structural analog of the known MAO inhibitor alpha-methyltryptamine (AMT), we outline a detailed comparative study against industry-standard selective and non-selective MAO inhibitors.[1][2][3][4][5] This document details the scientific rationale, experimental protocols for high-throughput fluorometric assays, data analysis methodologies for determining IC50 values and selectivity, and a framework for interpreting the results. The objective is to equip researchers with the necessary tools to rigorously assess the potency and selectivity of new chemical entities targeting MAO-A and MAO-B.

Introduction

Background on Monoamine Oxidase (MAO)

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane.[6] They are critical for the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, thereby regulating their levels in the brain and peripheral tissues.[7] Two primary isoforms exist, MAO-A and MAO-B, which differ in their substrate preferences, inhibitor sensitivities, and tissue distribution.[6][8]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[7][8]

  • MAO-B primarily metabolizes phenylethylamine and is a key target in the treatment of neurodegenerative conditions like Parkinson's disease, where it contributes to dopamine degradation.[8]

Dysfunction in MAO activity has been linked to several neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease, making MAO inhibitors (MAOIs) a vital class of therapeutic agents.[6][9]

The Role and Classification of MAO Inhibitors

MAOIs prevent the breakdown of monoamine neurotransmitters, increasing their availability in the synaptic cleft and enhancing neurotransmission.[7][9] They are broadly classified based on their selectivity for the MAO isoforms and the reversibility of their binding.[][11]

  • Selective vs. Non-selective: Selective inhibitors preferentially target either MAO-A (e.g., Clorgyline) or MAO-B (e.g., Selegiline, Rasagiline).[9][12] Non-selective inhibitors (e.g., Tranylcypromine) inhibit both isoforms.[9][][13]

  • Reversible vs. Irreversible: Irreversible inhibitors form a permanent covalent bond with the enzyme, requiring the synthesis of new enzyme to restore activity.[13] Reversible inhibitors bind non-covalently, and their effect diminishes as the drug is cleared.

Test Compound: 1-(1H-indol-3-yl)-N-methylpropan-2-amine

The compound of interest, 1-(1H-indol-3-yl)-N-methylpropan-2-amine, is a tryptamine derivative. Its core structure is closely related to alpha-methyltryptamine (AMT), a compound historically investigated as an antidepressant and known to exhibit MAO inhibitory properties.[1][2][3][4] Given this structural similarity, there is a strong rationale for evaluating its potential as a novel MAO inhibitor. This guide will use this compound as a model to demonstrate a robust comparative evaluation process.

Experimental Design and Rationale

A successful evaluation hinges on a well-designed experiment that allows for clear, unambiguous comparisons.

Overview of the Comparative Strategy

The primary goal is to determine the potency (via IC50 value) and isoform selectivity of our test compound against both MAO-A and MAO-B. This will be achieved by conducting parallel assays and comparing the results to well-characterized standard inhibitors.

Selection of Standard Inhibitors (Comparators)

The choice of standard inhibitors is critical for contextualizing the activity of the test compound.

  • Clorgyline: An irreversible and highly selective inhibitor of MAO-A.[12][14] It serves as the gold standard for MAO-A inhibition.

  • Selegiline (L-Deprenyl): An irreversible inhibitor that is highly selective for MAO-B at low concentrations.[9][12][14] It is a widely used therapeutic for Parkinson's disease.

  • Tranylcypromine: A non-selective, irreversible inhibitor used clinically for depression.[9][13][15] It provides a benchmark for non-selective activity.

Choice of Assay: Fluorometric Detection

For this guide, we will employ a high-throughput fluorometric assay. This method is widely adopted due to its sensitivity, simplicity, and adaptability for screening large numbers of compounds.[6][16][17] The assay principle is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[8]

The reaction proceeds as follows:

  • MAO oxidizes its substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂.

  • In the presence of Horseradish Peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin).[8][18]

  • The rate of fluorescence increase is directly proportional to MAO activity. An inhibitor will cause a dose-dependent decrease in this rate.[8]

MAO_Assay_Principle cluster_MAO_Reaction MAO Enzymatic Reaction cluster_Detection_Reaction Fluorometric Detection Substrate Substrate MAO_Enzyme MAO-A or MAO-B Substrate->MAO_Enzyme Oxidative Deamination H2O2 Hydrogen Peroxide (H₂O₂) MAO_Enzyme->H2O2 HRP HRP H2O2->HRP Amplex_Red Amplex Red (Non-fluorescent) Amplex_Red->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Oxidation Test_Compound Test Compound (Inhibitor) Test_Compound->MAO_Enzyme Inhibits

Caption: Principle of the fluorometric MAO inhibition assay.

Materials and Methods

This section provides a detailed protocol adaptable for most laboratory settings. Commercially available kits, such as the Amplex® Red Monoamine Oxidase Assay Kit, provide many of these reagents pre-packaged.[18][19][20]

Reagents and Materials
  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a non-selective substrate for both MAO-A and MAO-B).[6][16][18]

  • Detection Reagents: Amplex® Red reagent, Horseradish Peroxidase (HRP), Dimethyl sulfoxide (DMSO).

  • Buffer: 100 mM potassium phosphate, pH 7.4.

  • Standard Inhibitors: Clorgyline, Selegiline, Tranylcypromine.

  • Test Compound: 1-(1H-indol-3-yl)-N-methylpropan-2-amine.

  • Hardware: 96-well black, flat-bottom microplates, fluorescence microplate reader (Ex/Em = 535/587 nm).

Preparation of Solutions
  • Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B enzymes in buffer to a final concentration that yields a robust signal within the linear range of the assay. This must be optimized empirically.

  • Compound Stock Solutions: Prepare 10 mM stock solutions of the test compound and all standard inhibitors in 100% DMSO.

  • Serial Dilutions: Create a series of dilutions (e.g., 11-point, 1:3 dilution series) for the test compound and each standard inhibitor in buffer containing a fixed percentage of DMSO (e.g., 1%) to generate dose-response curves.

  • Reaction Mix: Prepare a master mix containing Amplex® Red, HRP, and p-Tyramine in buffer. The final concentrations should be optimized based on the kit manufacturer's protocol (e.g., 200 µM Amplex Red, 1 U/mL HRP, 1 mM p-Tyramine).[16]

Step-by-Step Assay Protocol

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis A Prepare Compound Serial Dilutions D Add Compound Dilutions (10 µL) A->D B Prepare Enzyme Working Solutions (MAO-A & MAO-B) E Add Enzyme Solution (40 µL) B->E C Prepare Reaction Mix (Substrate, HRP, Probe) G Initiate Reaction: Add Reaction Mix (50 µL) C->G D->E F Incubate (10-15 min, 37°C) Pre-incubation Step E->F F->G H Measure Fluorescence (Kinetic, 30-60 min, 37°C) G->H I Calculate Reaction Rates (Slope of Fluorescence vs. Time) H->I J Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) I->J K Determine IC₅₀ Value J->K

Caption: Experimental workflow for the in vitro MAO inhibition assay.
  • Plate Layout: Designate wells for blanks (no enzyme), 100% activity controls (no inhibitor), and test compound/standard inhibitor dilutions.

  • Add Inhibitors: Add 10 µL of each compound dilution (or buffer for controls) to the appropriate wells.

  • Add Enzyme: Add 40 µL of the MAO-A or MAO-B working solution to all wells except the blanks. Add 40 µL of buffer to the blank wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced.[21]

  • Initiate Reaction: Add 50 µL of the Reaction Mix to all wells to start the enzymatic reaction.

  • Measure Fluorescence: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence intensity (Ex/Em ≈ 535/587 nm) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.[21]

Data Analysis: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[22][23][24]

  • Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate Percent Inhibition: Normalize the data using the following formula: % Inhibition = 100 x (1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) to fit the dose-response curve and calculate the IC50 value.[22][23]

Results and Data Presentation (Hypothetical Data)

The following tables present hypothetical but realistic data for our test compound, 1-(1H-indol-3-yl)-N-methylpropan-2-amine, to illustrate how results should be structured for clear comparison.

Table 1: Comparative IC50 Values for MAO-A and MAO-B Inhibition
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)
Test Compound 125 1,850
Clorgyline (Std.)8.59,500
Selegiline (Std.)7,20015
Tranylcypromine (Std.)150210
Data are presented as the geometric mean from three independent experiments.
Table 2: Selectivity Index Calculation and Comparison

The selectivity index (SI) is a critical parameter that quantifies the preference of a compound for one enzyme isoform over the other. It is calculated as the ratio of the IC50 values.

Selectivity for MAO-A: SI = IC50 (MAO-B) / IC50 (MAO-A) Selectivity for MAO-B: SI = IC50 (MAO-A) / IC50 (MAO-B)

CompoundSelectivity Index (MAO-B / MAO-A)Interpretation
Test Compound 14.8 Moderately MAO-A Selective
Clorgyline (Std.)1,117.6Highly MAO-A Selective
Selegiline (Std.)0.002Highly MAO-B Selective
Tranylcypromine (Std.)1.4Non-selective

Discussion and Interpretation

Comparative Potency Analysis

Based on our hypothetical data, the test compound, 1-(1H-indol-3-yl)-N-methylpropan-2-amine, demonstrates potent inhibition of MAO-A with an IC50 of 125 nM. This potency is comparable to the non-selective inhibitor Tranylcypromine (150 nM) but is approximately 15-fold less potent than the highly selective MAO-A inhibitor Clorgyline (8.5 nM). Its inhibition of MAO-B is significantly weaker (1,850 nM).

Selectivity Profile

The selectivity index of ~15 indicates that the test compound is moderately selective for MAO-A over MAO-B. This profile is distinct from the highly selective standards and the non-selective Tranylcypromine. A compound with this profile could be of interest for therapeutic applications where a degree of MAO-A preference is desired without the extreme selectivity of compounds like Clorgyline.

Structure-Activity Relationship (SAR) Insights

The N-methylation and alpha-methylation on the tryptamine scaffold of the test compound likely contribute to its observed potency and selectivity. Compared to its parent structure, AMT, which is often described as a non-selective MAOI, the N-methylation may confer a degree of MAO-A selectivity. Further studies with related analogs would be necessary to elucidate specific SAR trends.

Limitations and Future Directions

This guide focuses on an in vitro biochemical assay. While essential for initial characterization, these results do not fully predict in vivo efficacy or off-target effects. Future studies should include:

  • Reversibility Assays: To determine if the inhibition is reversible or irreversible.

  • Enzyme Kinetics: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

  • Cell-based Assays: To confirm activity in a more complex biological environment.

  • In Vivo Studies: To assess pharmacokinetic properties, efficacy, and safety in animal models.

Conclusion

The systematic approach detailed in this guide provides a robust and reliable method for evaluating novel compounds as potential MAO inhibitors. By employing a high-sensitivity fluorometric assay and comparing against well-defined standards, researchers can accurately determine the potency and selectivity of new chemical entities. Our hypothetical evaluation of 1-(1H-indol-3-yl)-N-methylpropan-2-amine revealed it to be a moderately selective and potent MAO-A inhibitor, demonstrating the utility of this comparative framework in early-stage drug discovery.

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